Aatp-II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

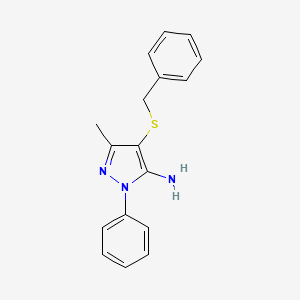

Aatp-II, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological and Therapeutic Applications

Aatp-II has demonstrated promising biological activities, particularly in cancer research and therapeutic interventions. Key findings include:

- Inhibition of Matrix Metalloproteinases (MMPs) : this compound effectively inhibits MMPs by blocking specific signaling pathways (MAPKs and NF-κB), which are crucial for tumor metastasis. This inhibition leads to a reduction in the metastatic potential of tumor cells, indicating its potential as an anti-cancer agent .

- Anti-Angiogenic Properties : The compound has been shown to suppress pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and MMPs through the inhibition of the AKT/mTOR signaling pathway. This suggests that this compound could be beneficial in preventing tumor-related angiogenesis .

- Cytotoxic Effects : In vitro studies have revealed that this compound exhibits cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer drug .

Nutritional and Functional Food Applications

This compound's bioactive properties extend to nutritional applications, particularly in enhancing dietary supplements:

- Zinc Absorption Enhancement : Peptide-zinc complexes derived from marine sources have been studied for their ability to promote intestinal absorption of zinc. This property positions this compound as a potential functional food ingredient aimed at improving mineral supplementation in diets .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can be beneficial in reducing oxidative stress and inflammation. This aspect is particularly relevant for developing functional foods aimed at improving overall health and preventing chronic diseases .

Research Methodologies and Case Studies

To substantiate the applications of this compound, several methodologies have been employed in research studies:

- In Vitro Assays : Various assays have been conducted to evaluate the anti-cancer effects of this compound on cell lines such as HT1080 (fibrosarcoma) and H1299 (lung cancer). These studies typically measure cell viability, apoptosis induction, and migration inhibition .

- Animal Models : Preclinical trials using animal models have assessed the therapeutic efficacy of this compound in vivo, focusing on tumor growth reduction and potential side effects on major organs. These studies are crucial for understanding the safety profile of this compound before advancing to human clinical trials .

Data Table: Summary of Research Findings on this compound

Propiedades

Número CAS |

32585-83-4 |

|---|---|

Fórmula molecular |

C17H17N3S |

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

4-benzylsulfanyl-5-methyl-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C17H17N3S/c1-13-16(21-12-14-8-4-2-5-9-14)17(18)20(19-13)15-10-6-3-7-11-15/h2-11H,12,18H2,1H3 |

Clave InChI |

CLHYSODGWZFMGN-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3 |

SMILES canónico |

CC1=NN(C(=C1SCC2=CC=CC=C2)N)C3=CC=CC=C3 |

Key on ui other cas no. |

32585-83-4 |

Sinónimos |

1-phenyl-3-methyl-4-benzylthio-5-aminopyrazole AATP-II |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.